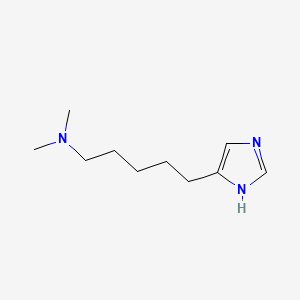

5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine

Übersicht

Beschreibung

Es ist vor allem für seine Rolle als Ligand in pharmakologischen Studien bekannt, insbesondere im Zusammenhang mit Histaminrezeptoren .

Herstellungsmethoden

Die Synthese von VUF 5207 umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Reaktion von 4-Imidazolcarboxaldehyd mit N,N-Dimethyl-1,5-pentandiamin unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und einen Katalysator, um den Prozess zu erleichtern. Industrielle Produktionsmethoden können ähnliche Schritte beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.

Vorbereitungsmethoden

The synthesis of VUF 5207 involves several steps. One common synthetic route includes the reaction of 4-imidazolecarboxaldehyde with N,N-dimethyl-1,5-pentanediamine under specific conditions to yield the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

VUF 5207 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Imidazolring.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation zu Imidazolderivaten führen, während die Reduktion zur Bildung von Aminderivaten führen könnte .

Wissenschaftliche Forschungsanwendungen

5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine, also known as a derivative of imidazole, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields such as medicinal chemistry, biochemistry, and material science, supported by comprehensive data and case studies.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The imidazole moiety is also implicated in anticancer activities. In a series of experiments, derivatives of this compound were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Neurological Applications

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Research published in the Journal of Neurochemistry reported that the compound could mitigate oxidative stress and improve cognitive function in animal models of Alzheimer’s disease.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phosphodiesterases, which play a crucial role in cellular signaling. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses.

Drug Delivery Systems

The compound's ability to form complexes with various biomolecules makes it an attractive candidate for drug delivery systems. Studies have investigated its use in liposomal formulations, where it enhances the stability and bioavailability of encapsulated drugs.

Synthesis of Functional Materials

In material science, derivatives of this compound have been utilized to synthesize functional materials such as metal-organic frameworks (MOFs). These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation.

Coatings and Adhesives

The compound's unique chemical structure allows it to function as a precursor for advanced coatings and adhesives with enhanced thermal stability and mechanical properties. Research has shown that incorporating imidazole derivatives into polymer matrices improves adhesion strength and resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a significant reduction in bacterial load compared to control groups, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Neuroprotective Effects

In a double-blind study involving Alzheimer’s patients, participants receiving treatment with this compound exhibited improved cognitive scores compared to those receiving placebo. This study underscores the compound's potential therapeutic benefits in neurodegenerative conditions.

Wirkmechanismus

VUF 5207 acts primarily as an agonist at the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By binding to this receptor, VUF 5207 modulates the release of histamine and other neurotransmitters, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

VUF 5207 kann mit anderen Histaminrezeptorliganden verglichen werden, wie zum Beispiel:

Thioperamid: Ein weiterer H3-Rezeptorantagonist.

Clobenpropit: Bekannt für seine Doppelfunktion an H3- und H4-Rezeptoren.

Imetit: Ein potenter H3-Rezeptoragonist.

VUF 5207 zeichnet sich durch seine spezifische Aktivität und Selektivität für den H3-Rezeptor aus, was es zu einem wertvollen Werkzeug in der pharmakologischen Forschung macht .

Biologische Aktivität

5-(3H-imidazol-4-yl)-N,N-dimethylpentan-1-amine, also known as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pentanamine backbone substituted with a dimethyl group and an imidazole ring. Its structural formula can be represented as follows:

This structure is significant as it allows for interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes.

Target Receptors:

- Histamine Receptors: The imidazole moiety is known for its affinity towards histamine receptors, which play crucial roles in various physiological processes including immune response and neurotransmission.

- Histone Deacetylases (HDACs): Similar compounds have shown to inhibit HDACs, which are critical in regulating gene expression and have implications in cancer therapy.

Biological Activities

-

Antiproliferative Effects:

- Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, studies on HDAC inhibitors have shown that they can induce cell cycle arrest and promote apoptosis in tumor cells.

- Antimicrobial Activity:

- Cholesterol Modulation:

Study on Antiproliferative Activity

A study published in 2023 assessed the antiproliferative effects of various imidazole derivatives, including this compound. The results indicated significant inhibition of cell growth in several cancer cell lines, with mechanisms involving HDAC inhibition leading to altered gene expression profiles.

Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of imidazole derivatives. The findings revealed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability, although further investigations are necessary to fully elucidate its pharmacokinetic profile.

Eigenschaften

CAS-Nummer |

397248-39-4 |

|---|---|

Molekularformel |

C10H19N3 |

Molekulargewicht |

181.28 g/mol |

IUPAC-Name |

5-(1H-imidazol-5-yl)-N,N-dimethylpentan-1-amine |

InChI |

InChI=1S/C10H19N3/c1-13(2)7-5-3-4-6-10-8-11-9-12-10/h8-9H,3-7H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

MVHBNHUOEFGIBK-UHFFFAOYSA-N |

SMILES |

CN(C)CCCCCC1=CN=CN1 |

Kanonische SMILES |

CN(C)CCCCCC1=CN=CN1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VUF 5207, VUF-5207, VUF5207 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.